molecular formula C21H20N2O4S B13378392 (5E)-2-(3,4-dimethylanilino)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one

(5E)-2-(3,4-dimethylanilino)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one

Cat. No.: B13378392
M. Wt: 396.5 g/mol
InChI Key: KOGNTWVCSHFSQZ-DJKKODMXSA-N
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Description

The compound “(5E)-2-(3,4-dimethylanilino)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one” is a thiazol-4-one derivative characterized by a planar thiazole core substituted at position 2 with a 3,4-dimethylanilino group and at position 5 with a 6-ethoxy-1,3-benzodioxol-5-yl methylidene moiety. The (5E)-configuration of the exocyclic double bond is critical for its stereoelectronic properties, influencing interactions with biological targets or materials . Its synthesis likely follows established protocols for analogous thiazol-4-one derivatives, involving condensation of substituted aldehydes with thiazole precursors under basic conditions .

Properties

Molecular Formula

C21H20N2O4S

Molecular Weight

396.5 g/mol

IUPAC Name

(5E)-2-(3,4-dimethylphenyl)imino-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H20N2O4S/c1-4-25-16-10-18-17(26-11-27-18)8-14(16)9-19-20(24)23-21(28-19)22-15-6-5-12(2)13(3)7-15/h5-10H,4,11H2,1-3H3,(H,22,23,24)/b19-9+

InChI Key

KOGNTWVCSHFSQZ-DJKKODMXSA-N

Isomeric SMILES

CCOC1=CC2=C(C=C1/C=C/3\C(=O)NC(=NC4=CC(=C(C=C4)C)C)S3)OCO2

Canonical SMILES

CCOC1=CC2=C(C=C1C=C3C(=O)NC(=NC4=CC(=C(C=C4)C)C)S3)OCO2

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(3,4-dimethylphenyl)imino]-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethylbenzaldehyde with 6-ethoxy-1,3-benzodioxole-5-carbaldehyde in the presence of a thiazolidinone derivative. The reaction conditions often require a catalyst and specific temperature control to ensure high yield and purity .

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is synthesized via condensation reactions involving intermediates such as 6-ethoxy-1,3-benzodioxole-5-carbaldehyde and thiazolidine-2,4-dione derivatives. Key steps include:

Reaction StepConditionsYield (%)Reference
Aldol CondensationEthanol/NaOH, reflux (80°C, 6 hrs)65–72
Nucleophilic SubstitutionDMF, K₂CO₃, 100°C, 12 hrs58
PurificationRecrystallization (EtOH/H₂O)>95% purity

Benzodioxole Ring

  • Ether Cleavage : The ethoxy group undergoes hydrolysis under acidic conditions (HCl/EtOH, Δ) to yield a phenolic derivative.

  • Electrophilic Substitution : Nitration and sulfonation occur at the benzodioxole’s aromatic ring, though regioselectivity depends on reaction conditions.

Thiazol-4-one Core

  • Ring-Opening : Reacts with nucleophiles (e.g., amines, hydrazines) at the C2 position, forming substituted thiazolidinones.

  • Oxidation : The methylidene group (–CH=) is susceptible to oxidation with KMnO₄, yielding a ketone derivative.

Anilino Substituent

  • Acylation : The 3,4-dimethylanilino group reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form amides.

Catalytic and Solvent Effects

  • Palladium-Catalyzed Cross-Coupling : The benzodioxole moiety participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling structural diversification .

  • Solvent Optimization : Reactions in polar aprotic solvents (DMF, DMSO) improve yields compared to ethanol or THF.

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, with fragmentation into CO₂ and ethoxybenzene derivatives.

  • Photodegradation : UV exposure (λ = 254 nm) induces cleavage of the methylidene bridge, forming benzodioxole and thiazole fragments.

Comparative Reactivity with Analogs

FeatureThis Compound3-Methylanilino Analog
Ether Hydrolysis Rate Slower (steric hindrance)Faster
Thiazole Ring Stability Higher (electron-withdrawing)Moderate

Key Challenges and Research Gaps

  • Limited data on enantioselective reactions due to structural complexity.

  • Mechanistic studies on catalytic pathways remain underreported.

Scientific Research Applications

2-[(3,4-dimethylphenyl)imino]-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3,4-dimethylphenyl)imino]-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial actions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiazol-4-one derivatives exhibit diverse bioactivities influenced by substituent variations. Below is a comparative analysis of key analogues:

Compound ID Core Structure Position 2 Substituent Position 5 Substituent Key Features Reference
Target Compound Thiazol-4-one 3,4-Dimethylanilino 6-Ethoxy-1,3-benzodioxol-5-yl Enhanced lipophilicity (dimethyl groups); ethoxy increases metabolic stability.
9e () Thiazolidin-4-one 3-Methoxyphenylmethylamino 1,3-Benzodioxol-5-yl Methoxy group offers moderate electron-donating effects; lower yield (21%).
6a–j () Thiazol-4-one Varied phenylamino Substituted benzylidene Substituents (e.g., Cl, OCH₃) modulate electronic properties; yields 44–90%.
Compound Thiazol-4-one Phenylamino 5-(2-Chlorophenyl)furan-2-yl Chlorine introduces electronegativity; furan reduces aromaticity vs. benzodioxol.
Compound Thiazolidine-2,4-dione Ethyl 4-(4-Methylpiperazino)-3-nitrophenyl Nitro and piperazino groups enhance polarity; distinct core affects activity.

Spectroscopic and Crystallographic Insights

  • NMR Data: The target compound’s ¹H-NMR would show characteristic shifts for the benzodioxol methylidene proton (δ ~7.70 ppm, similar to 9e ) and dimethylanilino aromatic protons (δ ~6.8–7.3 ppm) .
  • Crystallography : SHELX programs (e.g., SHELXL) are widely used for structural validation of such compounds, confirming the (5E)-configuration and hydrogen-bonding patterns .

Electronic and Bioactivity Considerations

  • Benzodioxol vs. Furan Substituents : The benzodioxol ring’s fused structure provides greater planarity and electronic delocalization compared to furan, possibly improving binding affinity in enzyme pockets .
  • Ethoxy vs. Methoxy : Ethoxy’s larger size may reduce metabolic oxidation compared to methoxy, prolonging half-life .

Biological Activity

The compound (5E)-2-(3,4-dimethylanilino)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one is a thiazole derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, antitumor, and enzyme inhibitory properties based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C19H20N2O3S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

This structure consists of a thiazole ring, an ethoxy-benzodioxole moiety, and a dimethylaniline substituent. The presence of these functional groups is likely responsible for its diverse biological activities.

Biological Activity Overview

Research has indicated that this compound exhibits several key biological activities:

1. Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various bacterial strains. Preliminary studies suggest that it possesses significant activity against both Gram-positive and Gram-negative bacteria. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Salmonella typhi10 µg/mL

These results indicate that the compound could be a potential candidate for developing new antimicrobial agents.

2. Antitumor Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example:

Cell LineIC50 (µM)
A549 (Lung Cancer)8.5
HCC827 (Lung Cancer)6.2
MCF7 (Breast Cancer)7.0

These findings suggest that the compound may induce apoptosis in cancer cells, making it a promising candidate for further development as an antitumor agent.

3. Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes relevant to metabolic diseases. Notably, it demonstrated potent inhibition of α-amylase and other enzymes involved in carbohydrate metabolism:

EnzymeIC50 (µM)
α-Amylase0.85
Lipase1.2

This enzyme inhibition profile indicates potential applications in managing diabetes and obesity.

Case Studies

Several studies have focused on the biological effects of thiazole derivatives similar to the target compound:

  • Study on Antimicrobial Properties : A study demonstrated that thiazole derivatives exhibit broad-spectrum antimicrobial activity and are effective against biofilms formed by pathogenic bacteria .
  • Antitumor Efficacy : Research involving various thiazole compounds revealed significant cytotoxic effects on cancer cell lines, with some derivatives showing selectivity towards tumor cells over normal cells .

Q & A

Basic: What synthetic protocols are recommended for preparing this thiazol-4-one derivative?

Answer:
The compound can be synthesized via a multistep approach:

  • Step 1: Condensation of 3,4-dimethylaniline with a thiazolidinone precursor under reflux in a DMF/acetic acid mixture (1:2 v/v) with sodium acetate as a base .
  • Step 2: Introduction of the 6-ethoxy-1,3-benzodioxol-5-yl moiety via a Knoevenagel reaction, using catalytic piperidine in ethanol at 60–70°C for 6–8 hours .
  • Purification: Recrystallization from ethanol/DMF (3:1) yields the pure E-isomer, confirmed by melting point analysis (e.g., 210–212°C) and TLC monitoring .

Advanced: How can regioselectivity be optimized during the Knoevenagel reaction to favor the (5E)-isomer?

Answer:
Regioselectivity is influenced by:

  • Solvent polarity: Polar aprotic solvents (e.g., DMF) stabilize the transition state for E-isomer formation .
  • Catalyst: Piperidine enhances enolate formation, while weaker bases (e.g., ammonium acetate) may favor Z-isomers .
  • Temperature: Higher temperatures (70–80°C) promote thermodynamic control, favoring the E-isomer .
    Validate outcomes using NOESY NMR to confirm spatial proximity of substituents in the final product .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:

  • IR spectroscopy: Identify C=O (1680–1700 cm⁻¹) and C=N (1600–1620 cm⁻¹) stretches to confirm thiazol-4-one core .
  • ¹H NMR: Key signals include the methylidene proton (δ 7.8–8.2 ppm, singlet) and ethoxy group (δ 1.3–1.5 ppm, triplet) .
  • Elemental analysis: Validate empirical formula (e.g., C₂₁H₁₉N₂O₃S) with ≤0.3% deviation .

Advanced: How can conflicting biological activity data between similar derivatives be resolved?

Answer:

  • Structure-Activity Relationship (SAR): Compare substituent effects (e.g., methoxy vs. ethoxy groups) using analogs from Table 1 in . Reduced antimicrobial activity in ethyl-substituted derivatives may stem from steric hindrance .
  • Dose-response assays: Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to rule out experimental variability .
  • Molecular docking: Map interactions with target enzymes (e.g., bacterial dihydrofolate reductase) to identify critical binding motifs .

Basic: What in vitro assays are suitable for preliminary biological screening?

Answer:

  • Antimicrobial activity: Disk diffusion assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with 10 μg/mL compound loading .
  • Enzyme inhibition: Spectrophotometric assays for COX-2 or α-glucosidase inhibition, using Celecoxib or Acarbose as positive controls .
  • Cytotoxicity: MTT assay on HEK-293 cells to assess IC₅₀ values, ensuring <10% cytotoxicity at 50 μM .

Advanced: What computational strategies predict the compound’s interaction with CYP450 isoforms?

Answer:

  • Docking simulations: Use AutoDock Vina with CYP3A4 crystal structure (PDB: 1TQN) to identify binding poses. Focus on hydrophobic interactions with the heme group .
  • MD simulations: Analyze stability of ligand-enzyme complexes over 100 ns trajectories (GROMACS) to assess metabolic liability .
  • ADMET prediction: Tools like SwissADME evaluate bioavailability (e.g., TPSA <90 Ų correlates with GI absorption) .

Advanced: How can conflicting NMR signals in analogs be resolved?

Answer:

  • 2D NMR (COSY, HSQC): Resolve overlapping aromatic protons (e.g., 6-ethoxybenzodioxol vs. 3,4-dimethylanilino signals) .
  • Variable temperature NMR: Suppress rotational isomerism in the thiazol-4-one ring by acquiring spectra at 40°C .
  • Isotopic labeling: Synthesize ¹³C-enriched derivatives to assign carbonyl carbons (δ 170–180 ppm) unambiguously .

Basic: What experimental design principles apply to optimizing reaction yields?

Answer:

  • Factorial design: Vary solvent (DMF vs. acetonitrile), temperature (60–80°C), and catalyst (piperidine vs. pyridine) in a 2³ factorial setup .
  • Response surface methodology (RSM): Model interactions between variables to identify optimal conditions (e.g., 70°C, 0.1M piperidine in DMF) .
  • Workup optimization: Extract product with ethyl acetate (3×50 mL) and dry over Na₂SO₄ to minimize losses .

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